Physicochemical Differentiation: Calculated Lipophilicity vs. Structural Analogs
The compound's calculated partition coefficient (clogP = 1.69) can be theoretically compared to hypothetical or known analogs. For instance, replacing the 3,4-difluoro substitution with a 4-fluoro group is predicted to increase lipophilicity, while an ethyl linker analog (1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea) is expected to exhibit a slightly lower clogP due to reduced hydrocarbon chain length [1]. However, no experimental logP or logD values are available for direct comparison.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.69 |
| Comparator Or Baseline | Analog 1: 1-(3,4-difluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (ethyl linker): No experimental data available. Analog 2: 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea: No experimental data available. |
| Quantified Difference | Not quantifiable due to lack of experimental comparator data. |
| Conditions | In silico prediction (Sildrug ECBD). |
Why This Matters
Lipophilicity influences membrane permeability, solubility, and off-target binding; a difference of even 0.5 log units can significantly alter a compound's pharmacokinetic profile, making procurement of the exact structure critical.
- [1] Sildrug ECBD Database. EOS40915: 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS40915/ View Source
